8-Hydroxy-cyclic AMP (8-OH-cAMP) is a cyclic adenosine monophosphate (cAMP) derivative. It contains an additional hydroxyl group at the 8th position of the adenine ring. As a secondary messenger, cAMP plays a crucial role in cellular signaling pathways, including those related to metabolism, gene regulation, and immune function .
The molecular formula of 8-OH-cAMP is C₁₀H₁₂N₅O₇P. It contains a cyclic ribose sugar linked to an adenine base, with an additional hydroxyl group at the 8th carbon. The structure includes multiple bonds, aromatic rings, and functional groups .
7,8-Dihydro-8-oxoadenosine-3 is a modified nucleoside derived from adenosine, characterized by the presence of an oxygen atom at the 8-position of the purine ring. This compound is significant in the study of oxidative stress and its effects on nucleic acids, particularly in relation to DNA damage and repair mechanisms. It serves as a biomarker for oxidative stress and has implications in various biological processes, including cellular signaling and gene regulation.
The compound is primarily synthesized through various chemical methods that involve the modification of standard nucleosides. Its presence can also be detected in biological systems as a result of oxidative damage to DNA. The formation of 7,8-dihydro-8-oxoadenosine-3 occurs under oxidative stress conditions, where reactive oxygen species interact with nucleotides.
7,8-Dihydro-8-oxoadenosine-3 is classified as an oxidative derivative of adenosine. It falls under the category of modified nucleosides, which are important for understanding the biochemical pathways involved in DNA damage and repair.
The synthesis of 7,8-dihydro-8-oxoadenosine-3 can be achieved through several methods:
The synthesis typically requires strict control over reaction conditions to avoid degradation of sensitive intermediates. For example, maintaining anhydrous conditions during phosphoramidite synthesis is critical to ensure high yields and purity of the final product .
The molecular formula for 7,8-dihydro-8-oxoadenosine-3 is C10H12N5O4. Its structure features a purine base linked to a ribose sugar, with an oxygen atom at the 8-position contributing to its unique properties.
The compound exhibits characteristic spectral data:
7,8-Dihydro-8-oxoadenosine-3 participates in various chemical reactions typical for nucleosides:
The reactivity of this compound is influenced by its tautomeric forms; primarily existing in a keto form in aqueous solutions which affects its base pairing properties during DNA synthesis and repair processes .
The mechanism by which 7,8-dihydro-8-oxoadenosine-3 exerts its effects involves:
Studies have demonstrated that the extension efficiency from 7,8-dihydro-8-oxoadenosine when paired with thymidine or guanine is significantly lower than that from unmodified bases, highlighting its potential role in mutagenesis .
7,8-Dihydro-8-oxoadenosine-3 is typically found as a white to off-white powder at room temperature. Its solubility characteristics are similar to those of other nucleosides, being soluble in water and common organic solvents.
Key chemical properties include:
7,8-Dihydro-8-oxoadenosine (8-oxoA) is an oxidized derivative of 2′-deoxyadenosine in which the C8 position of the purine ring undergoes hydroxylation, resulting in a ketone group. This modification generates a planar, electron-deficient system that significantly alters its tautomeric behavior compared to unmodified adenosine. Quantum mechanical studies reveal that 8-oxoA predominantly exists in the 8-keto-6-amine form (8-oxoA1) in aqueous environments, with minor populations of the 6-imino-8-keto tautomer (8-oxoA2). The equilibrium favors 8-oxoA1 due to stabilization via intramolecular hydrogen bonding involving the N7 atom and solvent interactions [6] [9].
In duplex DNA, 8-oxoA adopts the anti conformation when paired with thymine, preserving standard B-form geometry. However, when mismatched with guanine, it shifts to the syn conformation, facilitated by reduced steric clash at the C8 position. This conformational flexibility underpins its mutagenic potential. Nuclear magnetic resonance (NMR) analyses confirm that 8-oxoA•T pairs cause minimal helical distortion (∆Tm = –1.7°C in a 30-bp duplex), whereas 8-oxoA•G pairs exhibit unique three-centered hydrogen bonding (N6–O6/N7–N1) that maintains B-DNA geometry despite being a purine-purine mismatch [3] [9].
Tautomeric Distribution:
Tautomer | Stability (Gas Phase) | Stability (Aqueous) | Key Interactions |
---|---|---|---|
8-oxoA1 (8-keto) | Moderate | High | Solvent H-bonding |
8-oxoA2 (6-enol) | Low | Very low | Unstable in water |
8-oxoA3 (imidazole) | Not observed | Not observed | N/A |
Adenine possesses a higher redox potential (–2.71 V) compared to guanine (–3.0 V), rendering it less susceptible to initial oxidation. Nevertheless, once formed, 8-oxoA exhibits heightened vulnerability to further oxidation due to electron delocalization across its π-system. The oxidation potential of 8-oxoA is ~0.5 V lower than adenine, enabling reactions with biological oxidants like peroxides, hydroxyl radicals (•OH), and singlet oxygen (¹O₂). Notably, •OH generated via γ-radiation or Fenton reactions is the primary agent forming 8-oxoA, while singlet oxygen does not contribute significantly to its formation [1] [9].
Further oxidation of 8-oxoA generates spiroiminodihydantoin (Sp) and 5-formyluracil (5-fU), lesions that induce severe helical distortions and polymerase stalling. Electrochemical analyses reveal that 8-oxoA undergoes irreversible oxidation at +0.9 V (vs. Ag/AgCl), a process influenced by neighboring bases. Purine-rich sequences (e.g., 5′-GAA-3′) accelerate 8-oxoA oxidation by 40-fold compared to isolated adenines, attributed to hole transfer through DNA [9] [10].
Comparative Reactivity:
Compound | Redox Potential (V) | Primary Oxidant | Major Products |
---|---|---|---|
Adenine | –2.71 | •OH | 8-oxoA, FapyA |
8-oxoA | –3.21 | •OH, ¹O₂ | Sp, 5-fU |
Guanine | –3.00 | •OH | 8-oxoG |
8-oxoG | –3.50 | ¹O₂ | Gh, Sp |
Structural and Functional Contrasts with 8-Oxoguanosine:8-oxoA and 8-oxoguanosine (8-oxoG) represent the most prevalent oxidized purines, yet their chemical behaviors diverge significantly. While both lesions adopt syn/anti conformations, 8-oxoG exhibits a stronger preference for the syn conformation (80% population) when mismatched with adenine. In contrast, 8-oxoA’s syn population rarely exceeds 40% due to steric constraints from the C2 amino group. Thermodynamic studies show 8-oxoA•T pairs are more stable (∆G = –10.2 kcal/mol) than 8-oxoG•C pairs (∆G = –9.8 kcal/mol), but less stable than canonical A•T pairs (∆G = –13.5 kcal/mol) [3] [8].
Mutagenic Profiles:
This difference arises from distinct replication bypass mechanisms. High-fidelity polymerases (e.g., Pol δ) incorporate dCTP opposite 8-oxoG but dATP opposite 8-oxoA at error rates of 1:10³. Translesion polymerases like Pol η correct 8-oxoA•G mispairs 68-fold more efficiently than 8-oxoG•A mispairs [5].
Biological Abundance and Repair:Cellular levels of 8-oxoA range from 10–50% of 8-oxoG concentrations due to lower adenine oxidation rates. Both lesions are repaired via base excision repair (BER):
TDG excises 8-oxoA from G•oxoA, A•oxoA, or C•oxoA pairs with high efficiency (kcat/Km = 120 min⁻¹µM⁻¹) but shows reduced activity for T•oxoA pairs. Unlike OGG1, which uses acid-catalyzed mechanisms, TDG stabilizes an anionic 8-oxoA leaving group via residue H151 [2].
Epigenetic Roles:8-oxoG in gene promoters (e.g., VEGF, SIRT1) recruits OGG1 and APE1, triggering BER-dependent G-quadruplex formation that activates transcription. While 8-oxoA’s epigenetic role remains less defined, its occurrence in GC-rich promoters suggests potential regulatory functions analogous to 5-methylcytosine oxidation [7] [10].
Comparative Lesion Properties:
Property | 8-oxoA | 8-oxoG |
---|---|---|
Cellular Abundance | 0.1–0.5 lesions/10⁶ bp | 0.5–5 lesions/10⁶ bp |
Primary Mutagenicity | A→C transversions | G→T transversions |
Major Repair Enzyme | TDG/AAG | OGG1 |
BER Catalytic Efficiency | High (G•oxoA) | Moderate (C•oxoG) |
Role in Transcriptional Regulation | Emerging evidence | Well-established |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7